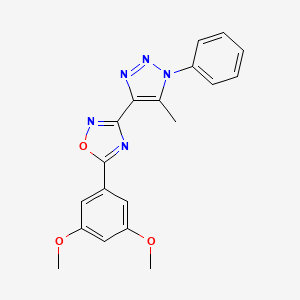

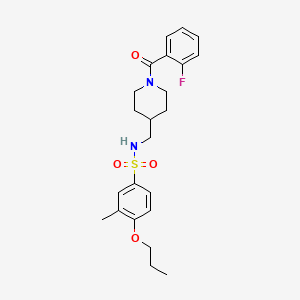

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which allows two substituents in the oxadiazole ring. The positions of these substituents cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and their derivatives leads to the formation of 1,2,4-oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques such as IR spectra. For instance, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds with similar heterocyclic frameworks have been synthesized and characterized for their structural and functional properties. For example, derivatives of thiophene-based heterocyclic compounds have been evaluated for in vitro enzyme inhibitory activities, highlighting the importance of these structures in medicinal chemistry (Cetin et al., 2021). Structural exploration through techniques like X-ray diffraction and Hirshfeld surface analysis have been applied to novel bioactive heterocycles, providing insights into their molecular interactions and stability in the solid state (Benaka Prasad et al., 2018).

Enzyme Inhibitory Activity

The enzyme inhibitory activities of similar heterocyclic compounds have been extensively studied, demonstrating potential therapeutic applications. For instance, certain compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are targets for treating diseases like Alzheimer's and cancer (Cetin et al., 2021).

Molecular Docking and Drug Development

Molecular docking studies of related compounds have identified significant interactions at enzyme active sites, suggesting the potential for developing new pharmacological agents. These studies provide a foundation for further structural modifications and pharmacological evaluations aimed at discovering new drugs (Cetin et al., 2021).

Wirkmechanismus

In terms of targets, 1,2,4-oxadiazole derivatives have shown potential as anti-infective agents, having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

The mode of action of these derivatives often involves interactions with their targets that lead to changes in the targets’ functions . .

Biochemical pathways affected by these derivatives can also vary widely. For example, some 1,2,4-oxadiazole derivatives have been found to affect pathways related to bacterial and viral infections .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact a compound’s bioavailability.

The result of action, or the molecular and cellular effects of a compound’s action, can include a wide range of outcomes, from inhibiting the growth of bacteria or viruses to inducing apoptosis in cancer cells .

Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also greatly impact a compound’s effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how a compound interacts with its targets and carries out its functions .

Zukünftige Richtungen

1,2,4-oxadiazole derivatives have shown potential in various fields, including medicinal chemistry, material science, and high-energy molecules . Future research could focus on exploring the therapeutic potential of these compounds, developing novel efficient and convenient methods for their synthesis, and designing new chemical entities with potential anti-infective activity .

Eigenschaften

IUPAC Name |

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c29-23(28-13-15-31-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-30-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRFVOOBMOGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCSCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

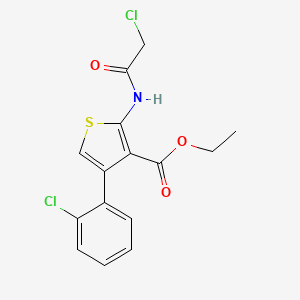

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

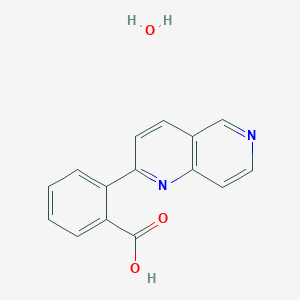

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)

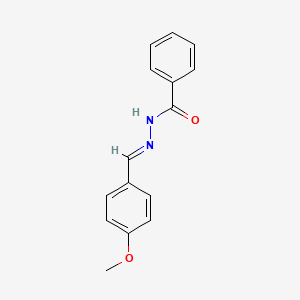

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701661.png)

![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)

![(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid](/img/structure/B2701666.png)